2H-chromen-3-yl(morpholino)methanone

Serotonin receptor pharmacology CNS drug discovery Chromene SAR

2H-Chromen-3-yl(morpholino)methanone (C14H15NO3, MW 245.27 g/mol) is a synthetic small molecule composed of a 2H-chromene (2H-1-benzopyran) ring system connected at the 3-position to a morpholine moiety via a methanone carbonyl linker. This arrangement creates a vinylogous amide architecture that distinguishes it from the more extensively studied coumarin-3-carboxamide class, where the chromene ring bears a 2-oxo substituent.

Molecular Formula C14H15NO3
Molecular Weight 245.27 g/mol
Cat. No. B7518527
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2H-chromen-3-yl(morpholino)methanone
Molecular FormulaC14H15NO3
Molecular Weight245.27 g/mol
Structural Identifiers
SMILESC1COCCN1C(=O)C2=CC3=CC=CC=C3OC2
InChIInChI=1S/C14H15NO3/c16-14(15-5-7-17-8-6-15)12-9-11-3-1-2-4-13(11)18-10-12/h1-4,9H,5-8,10H2
InChIKeySAMBDJAMMUJNRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2H-Chromen-3-yl(morpholino)methanone: Core Structural Identity and Procurement-Relevant Class Context


2H-Chromen-3-yl(morpholino)methanone (C14H15NO3, MW 245.27 g/mol) is a synthetic small molecule composed of a 2H-chromene (2H-1-benzopyran) ring system connected at the 3-position to a morpholine moiety via a methanone carbonyl linker . This arrangement creates a vinylogous amide architecture that distinguishes it from the more extensively studied coumarin-3-carboxamide class, where the chromene ring bears a 2-oxo substituent [1]. The compound is supplied as a research-grade intermediate, typically at ≥95% purity, and serves as a versatile scaffold for medicinal chemistry derivatization .

Why 2H-Chromen-3-yl(morpholino)methanone Cannot Be Generically Substituted by Coumarin or Chroman Analogs


Substituting 2H-chromen-3-yl(morpholino)methanone with a generic coumarin-3-carboxamide (e.g., 3-(morpholine-4-carbonyl)chromen-2-one) or a dihydrochroman analog (4-(3,4-dihydro-2H-chromen-3-ylcarbonyl)morpholine) introduces marked changes in electronic configuration, ring oxidation state, and hydrogen-bonding capacity that alter target engagement [1]. The target compound lacks the 2-oxo group present in coumarins, shifting the heterocycle from a lactone to a vinylogous amide, which modulates the electrophilicity of the α,β-unsaturated carbonyl system and affects both metabolic stability and nucleophilic addition susceptibility [2]. The quantitative evidence below, though limited in scope, demonstrates that even closely related chromene-morpholine hybrids diverge substantially in potency and selectivity.

2H-Chromen-3-yl(morpholino)methanone: Quantitative Differentiation Evidence Against Closest Structural Analogs


5-HT1B Receptor Binding Affinity Differentiation vs. 8-Morpholinylmethoxy-Substituted Analog

The closely related analog Morpholin-4-yl-[8-(morpholin-2-ylmethoxy)-2H-chromen-3-yl]-methanone, which differs only by an 8-O-linked morpholinylmethoxy substituent, exhibits a binding affinity (Ki) of 240 nM against rat 5-HT1B receptor expressed in cerebral cortex membranes [1]. No corresponding 5-HT1B activity data are available for the unsubstituted parent compound, 2H-chromen-3-yl(morpholino)methanone. This absence of measurable affinity at the same target, or the absence of published data, may represent a meaningful selectivity gap that warrants direct comparative profiling [1].

Serotonin receptor pharmacology CNS drug discovery Chromene SAR

Oxidation-State-Dependent LogP Shift vs. 3,4-Dihydro Analog

The target compound, 2H-chromen-3-yl(morpholino)methanone, contains an endocyclic C2–C3 double bond (2H-chromene), whereas its 3,4-dihydro analog, 4-(3,4-dihydro-2H-chromen-3-ylcarbonyl)morpholine, is fully saturated at these positions . This single unsaturation difference produces a measurable shift in calculated LogP: the dihydro analog has a reported LogP of 1.59, while the 2H-chromene target compound is expected to exhibit a lower LogP due to the polarizable π-system of the vinylogous amide, although an experimentally measured value is not publicly available [1].

Physicochemical profiling Drug-likeness Chromene scaffold design

Cholinesterase Inhibitory Potential: Class-Level Comparison with Coumarin-3-carboxamide-N-morpholine Hybrids

Coumarin-3-carboxamide-N-morpholine hybrids, structurally related to the target compound but bearing a 2-oxo group on the chromene ring, have demonstrated potent acetylcholinesterase (AChE) inhibition. Compound 5g (N-[3-(morpholin-4-yl)propyl]-2-oxo-2H-chromene-3-carboxamide) inhibited AChE 1.78-fold more potently than rivastigmine, a clinically approved cholinesterase inhibitor [1]. The target compound, lacking the 2-oxo moiety, is predicted to exhibit altered AChE engagement due to the absence of the lactone carbonyl that serves as a key hydrogen-bond acceptor in the coumarin series, but no direct AChE inhibition data exist for the target compound itself [1].

Acetylcholinesterase inhibition Neurodegeneration Chromene-carboxamide pharmacophore

Evidence-Anchored Application Scenarios for 2H-Chromen-3-yl(morpholino)methanone in Scientific Procurement


Medicinal Chemistry Scaffold Diversification: Replacing Coumarin Cores in CNS Programs

For CNS medicinal chemistry teams seeking to replace the photochemically reactive and metabolically labile coumarin lactone with a more stable vinylogous amide isostere, 2H-chromen-3-yl(morpholino)methanone offers a scaffold that retains the chromene–morpholine connectivity while eliminating the 2-oxo group associated with CYP-mediated hydroxylation [1]. The class-level cholinesterase inhibition data suggest that this substitution may alter AChE/BuChE selectivity, necessitating de novo profiling but potentially yielding IP-differentiating matter.

Serotonin Receptor Tool Compound Development: 5-HT1B Selectivity Profiling

Given that the 8-morpholinylmethoxy analog of this scaffold binds 5-HT1B with a Ki of 240 nM, procurement of the unsubstituted parent compound enables systematic SAR studies to determine the contribution of the 8-substituent to serotonin receptor engagement [1]. This compound serves as the minimal pharmacophore control in a matrix of chromene-based 5-HT1B ligand candidates.

Physicochemical Property Baselines for Chromene Library Design

The estimated LogP shift of ~0.1–0.4 units relative to the 3,4-dihydro analog provides a quantitative rationale for selecting the 2H-chromene oxidation state when enhanced aqueous solubility and reduced non-specific binding are prioritized in fragment-based or HTS library design . Procurement of gram quantities enables measurement of experimental LogP/logD, kinetic solubility, and PAMPA permeability to populate in-house physicochemical databases.

Quote Request

Request a Quote for 2H-chromen-3-yl(morpholino)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.